molecular formula C7H7N3 B567624 1h-Pyrrolo[3,2-c]pyridin-7-amine CAS No. 1352398-37-8

1h-Pyrrolo[3,2-c]pyridin-7-amine

Cat. No.: B567624
CAS No.: 1352398-37-8
M. Wt: 133.154
InChI Key: DYPBKULODJSIHW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridin-7-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridin-7-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-7-amine is unique due to its specific binding affinity for the colchicine-binding site on tubulin, making it a potent anticancer agent. Its structural features allow for versatile chemical modifications, enhancing its potential as a lead compound in drug discovery .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPBKULODJSIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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